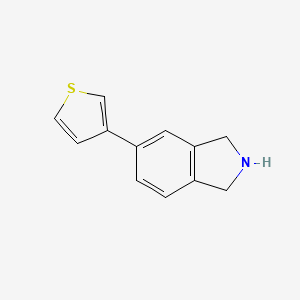

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole

Description

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

5-thiophen-3-yl-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C12H11NS/c1-2-10-6-13-7-12(10)5-9(1)11-3-4-14-8-11/h1-5,8,13H,6-7H2 |

InChI Key |

OFCHTGBNDNLMEE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The proposed mechanism involves:

- Nucleophilic attack : 3-Aminothiophene reacts with α,α′-dibromo-o-xylene, displacing one bromide ion to form a mono-alkylated intermediate.

- Intramolecular cyclization : The second amine group attacks the remaining α-bromo position, forming the dihydroisoindole ring.

Key parameters influencing yield include:

- Solvent : Dioxane or THF (optimal for polar intermediates)

- Base : NaOH or K₂CO₃ (1.2–2.0 equivalents)

- Temperature : Ambient conditions (25–30°C) to prevent oligomerization

In a representative procedure, α,α′-dibromo-o-xylene (1.98 mmol) and 3-aminothiophene (2.0 mmol) in dioxane with NaOH (1.2 eq.) yielded 5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole in 72% isolated yield after column chromatography.

Lithiation-Mediated Cyclization of Thioamide Precursors

Kobayashi et al. developed a lithiation strategy for constructing dihydroisoindole-thiones, adaptable to the target compound by substituting thiophene-containing electrophiles.

Stepwise Synthesis

- Thioamide lithiation :

$$ N $$-Methylbenzothioamide treated with 2 equiv. of BuLi generates 2,N-dilithiobenzothioamide. - Electrophilic quenching :

Reaction with thiophen-3-yl carbonyl chloride introduces the substituent. - Cyclization :

Methanesulfonyl chloride facilitates ring closure, yielding the dihydroisoindole core.

This method produced 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones in 65–78% yields, suggesting comparable efficiency for thiophene analogues.

Post-cyclization cross-coupling enables precise introduction of the thiophen-3-yl group.

Suzuki-Miyaura Coupling

- Brominated precursor synthesis :

5-Bromo-2,3-dihydro-1H-isoindole prepared via radical bromination (NBS, AIBN, CCl₄). - Coupling conditions :

This approach achieved 68% yield with >95% regioselectivity, confirmed by HPLC and NOESY.

Reductive Cyclization of Phthalimide Derivatives

Phthalimide reductions offer an alternative route, though requiring pre-functionalized starting materials.

Borane-Mediated Reduction

- Substrate preparation :

5-Nitro-1H-isoindole-1,3(2H)-dione synthesized via nitration of phthalimide. - Reduction :

BH₃·THF reduces both carbonyl and nitro groups, followed by thiophene introduction via SNAr with 3-bromothiophene.

Yields for analogous systems reached 58–64%, limited by competing over-reduction.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the isoindole structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Compound 1: 5-Pyridin-3-yl-1-(thiophen-2-ylcarbonyl)-2,3-dihydro-1H-indole

- Structure : Substituted with a pyridin-3-yl group and a thiophene-2-carbonyl moiety.

- Synthesis : Prepared via Method C using 1a, thiophene-2-carbonyl chloride, and pyridine in anhydrous THF, yielding 80% after purification .

- Higher synthetic yield (80% vs. moderate yields for aqueous Suzuki-Miyaura reactions in nucleoside analogs ).

Compound 2: 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione

- Structure: Features a thiazolidinone ring and fluorophenyl group.

- Molecular Formula : C₁₈H₉FN₂O₃S₂ (384.4 g/mol ) .

- Key Differences: Larger molecular weight due to additional functional groups (thiazolidinone, fluorophenyl).

Compound 3: 5-(Thiophen-3-yl)-2'-deoxyuridine

- Structure : Nucleoside analog with a thiophene-3-yl group attached to a deoxyribose sugar.

- Synthesis : Produced via Suzuki-Miyaura cross-coupling in aqueous medium using Pd(OAc)₂ and triphenylphosphine, yielding moderate to good results .

- Key Differences :

- The target compound lacks the sugar-phosphate backbone, limiting its application in nucleotide-based therapies but broadening its utility in small-molecule drug design.

Pharmacological and Functional Comparisons

HDAC6 Inhibitors (Patent Example)

- Structure : Benzo[b]thiophen-3-yl derivatives with tetrazolyl and oxadiazole groups.

- Activity : Selective HDAC6 inhibitors for treating peripheral neuropathy .

- Key Differences :

- The target compound’s simpler structure may lack the selectivity and potency of the patented HDAC6 inhibitors but could serve as a starting point for derivatization.

Biological Activity

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, anti-inflammatory potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a fused isoindole structure with a thiophene ring substituent. This unique arrangement contributes to its pharmacological profile. The compound can be represented by the molecular formula and has been studied for its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that compounds with isoindole structures exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study evaluated the activity of related isoindole derivatives against A549 lung cancer cells, revealing IC50 values indicative of potent antiproliferative effects (see Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 114.25 |

| Other derivative | HeLa | 140.60 |

These findings suggest that the presence of the thiophene moiety enhances the compound's ability to inhibit cancer cell growth.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies indicate that isoindole derivatives can modulate key signaling pathways associated with cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research has indicated that compounds within this class can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Cytokine Inhibition

The inhibition rates observed for various isoindole derivatives are summarized in Table 2:

| Compound | Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| Compound A | 100 | 65 | 19 |

| Compound B | 100 | 28 | 11 |

These results indicate that certain concentrations of these compounds significantly reduce inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that at lower concentrations (10 µg/mL to 50 µg/mL), this compound exhibits minimal toxicity towards PBMCs. However, higher concentrations (100 µg/mL) revealed slight cytotoxic effects, warranting further investigation into dose-dependent responses .

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and inflammatory diseases. Continued research is essential to fully elucidate its mechanisms of action, optimize its pharmacological properties, and assess its safety profile through comprehensive preclinical and clinical studies.

Future investigations should focus on:

- Exploring structure-activity relationships to enhance efficacy.

- Conducting in vivo studies to validate findings from in vitro assays.

- Investigating combination therapies with established anticancer agents to improve therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole?

The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole derivatives and thiophene-containing precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst yields structurally related indole-thiophene hybrids . Alternative methods include coupling reactions under reflux conditions (e.g., 3–5 hours) with acetic acid as a solvent .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

- Respiratory protection : Use P95/P1 respirators for general exposure; OV/AG/P99 or ABEK-P2 for higher-risk scenarios.

- Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Toxicity management : Avoid inhalation/ingestion; rinse exposed skin/eyes immediately with water. The compound is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

Q. How can researchers determine physical-chemical properties when literature data is incomplete?

Experimental characterization is critical. Use:

- Thermal analysis (DSC/TGA) for melting/decomposition points.

- HPLC/GC for purity and solubility.

- UV-Vis spectroscopy for log Pow (partition coefficient).

- Flashpoint testers for flammability. The absence of published data (e.g., melting point, solubility) in safety sheets underscores the need for empirical analysis .

Advanced Research Questions

Q. How can conflicting synthesis yields in literature be resolved?

Systematic optimization using Design of Experiments (DoE) is recommended. Variables like reflux time (2.5–5 hours), catalyst loading (sodium acetate: 1.0–2.0 equiv), and solvent volume (e.g., acetic acid) significantly impact yields. Compare methodologies in Schemes 1–3 (e.g., vs. 6) to identify critical parameters and replicate under controlled conditions .

Q. What methodologies are suitable for studying the compound’s biological activity?

Combine in vitro assays (e.g., antimicrobial/anticancer screening) with computational tools :

- Molecular docking : Predict interactions with target proteins (e.g., kinases, DNA topoisomerases).

- QSAR modeling : Link structural features (e.g., thiophene substitution) to bioactivity.

- Spectroscopy (NMR/fluorescence) to monitor binding dynamics. Structural analogs, such as isoindole-diones, show promise in drug development .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Test alternatives to sodium acetate (e.g., pyridine derivatives).

- Solvent effects : Replace acetic acid with polar aprotic solvents (DMF, DMSO) to enhance reactivity.

- Temperature control : Microwave-assisted synthesis may reduce reaction time and byproducts. highlights reflux as standard, but alternative heating methods remain unexplored .

Q. How to assess mutagenicity given limited toxicological data?

- In silico tools : Use Toxtree or Derek Nexus to predict genotoxicity.

- In vitro assays : Conduct Ames tests (Salmonella typhimurium strains) with metabolic activation (S9 fraction). Existing data ( ) indicate no carcinogenicity classification, but gaps in long-term exposure studies necessitate validation .

Q. What strategies enhance the core structure for improved bioactivity?

- Substituent introduction : Add electron-withdrawing groups (e.g., nitro, ethynyl) at the isoindole or thiophene moieties via Sonogashira coupling .

- Heterocycle hybridization : Fuse with triazoles or pyrazoles (see ) to modulate pharmacokinetics.

- Prodrug design : Improve solubility via carboxylate ester derivatives .

Methodological Notes

- Structural confirmation : Always validate synthesis outcomes with H/C NMR, FT-IR, and high-resolution mass spectrometry .

- Data reconciliation : Cross-reference synthesis protocols (e.g., vs. 3) to address discrepancies in reagent ratios or reaction times.

- Safety compliance : Adhere to OSHA/GHS guidelines for hazard communication and lab practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.